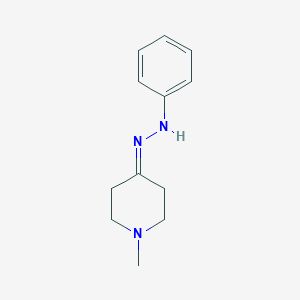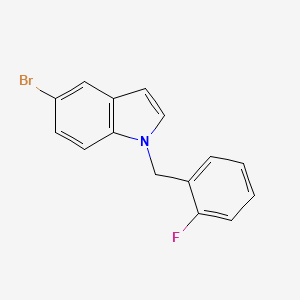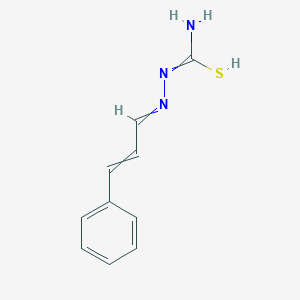
N'-(cinnamylideneamino)carbamimidothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Identifier (CID) 94731 is known as 4-Hydroxy Propranolol β-D-Glucuronide. It is a metabolite of propranolol, a non-selective beta-receptor antagonist widely used in the treatment of cardiovascular diseases. The molecular formula of 4-Hydroxy Propranolol β-D-Glucuronide is C22H29NO9, and it has a molecular weight of 451.47 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy Propranolol β-D-Glucuronide is synthesized through the glucuronidation of 4-Hydroxy Propranolol. This reaction is catalyzed by enzymes from the UDP-glucuronosyltransferase (UGT) family, specifically UGT1A7, UGT1A9, UGT1A10, and UGT2A1. The reaction involves the transfer of a glucuronic acid moiety from the cofactor UDP-glucuronic acid to the hydroxyl group of 4-Hydroxy Propranolol.
Industrial Production Methods: Industrial production of 4-Hydroxy Propranolol β-D-Glucuronide typically involves biotransformation processes using microbial or mammalian cell cultures expressing the relevant UGT enzymes. These processes are optimized for high yield and purity of the glucuronide product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy Propranolol β-D-Glucuronide primarily undergoes glucuronidation reactions. This process increases the compound’s water solubility, facilitating its excretion from the body.
Common Reagents and Conditions: The glucuronidation reaction requires UDP-glucuronic acid as a cofactor and is catalyzed by UGT enzymes. The reaction conditions typically include a buffered aqueous solution at physiological pH and temperature.
Major Products Formed: The major product formed from the glucuronidation of 4-Hydroxy Propranolol is 4-Hydroxy Propranolol β-D-Glucuronide itself.
Applications De Recherche Scientifique
4-Hydroxy Propranolol β-D-Glucuronide is used extensively in pharmacokinetic and metabolic studies to understand the metabolism of propranolol. It serves as a model compound for studying glucuronidation pathways and enzyme kinetics. Additionally, it is used in drug interaction studies to evaluate the effects of other compounds on the glucuronidation process.
Mécanisme D'action
The primary mechanism of action of 4-Hydroxy Propranolol β-D-Glucuronide involves its formation through the glucuronidation of 4-Hydroxy Propranolol. This process is catalyzed by UGT enzymes, which transfer a glucuronic acid moiety to the hydroxyl group of 4-Hydroxy Propranolol. The resulting glucuronide is more water-soluble and is readily excreted from the body.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds include other glucuronides of propranolol metabolites, such as 5-Hydroxy Propranolol β-D-Glucuronide and 7-Hydroxy Propranolol β-D-Glucuronide.
Uniqueness: 4-Hydroxy Propranolol β-D-Glucuronide is unique in its specific glucuronidation pathway and the particular UGT enzymes involved in its formation. This specificity makes it a valuable compound for studying enzyme selectivity and glucuronidation mechanisms.
Propriétés
IUPAC Name |
N'-(cinnamylideneamino)carbamimidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUQFXIRXYXNOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C=CC=NN=C(N)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-amino-1-benzyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7828141.png)
![2-[(2-Fluorophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B7828156.png)

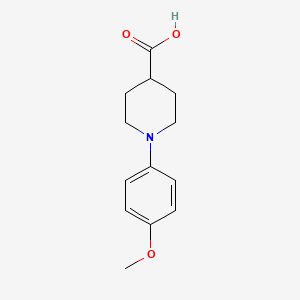
![2-[[(5-bromopyridin-2-yl)amino]methylidene]indene-1,3-dione](/img/structure/B7828176.png)
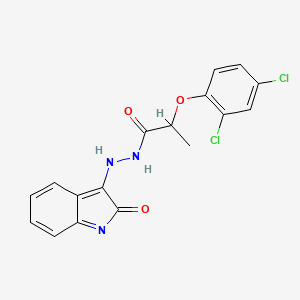
![4-(naphthalen-2-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B7828194.png)
![[amino({[(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]sulfanyl})methylidene]azanium bromide](/img/structure/B7828200.png)
![methyl 3-[[(E)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino]thiophene-2-carboxylate](/img/structure/B7828212.png)
![2-[1-[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]ethylidene]indene-1,3-dione](/img/structure/B7828229.png)

